5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide
CAS No.:
Cat. No.: VC16566721
Molecular Formula: C12H7Cl2F3N4O2
Molecular Weight: 367.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7Cl2F3N4O2 |
|---|---|
| Molecular Weight | 367.11 g/mol |
| IUPAC Name | 5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide |
| Standard InChI | InChI=1S/C12H7Cl2F3N4O2/c13-6-2-7(9(18)20-23)11(22)21(4-6)10-8(14)1-5(3-19-10)12(15,16)17/h1-4,23H,(H2,18,20) |
| Standard InChI Key | SLSNSMOXUDATSX-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)/C(=N/O)/N)Cl)C(F)(F)F |
| Canonical SMILES | C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=NO)N)Cl)C(F)(F)F |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Synonyms
The IUPAC name for this compound, 5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide, systematically describes its structure: a pyridine-3-carboximidamide derivative substituted at positions 1, 2, and 5 with chlorine, oxo, and a second chlorinated pyridinyl group, respectively . The compound is known by several synonyms, including the CAS registry number 1823184-12-8 and the supplier-specific identifier 3D-YXC18412 . Additional aliases such as CHEMBL2392772 and Maybridge4_000325 appear in chemical databases, reflecting its inclusion in proprietary screening libraries .
Molecular Formula and Weight
The molecular formula C₁₂H₇Cl₂F₃N₄O₂ derives from its constituent atoms: 12 carbon, 7 hydrogen, 2 chlorine, 3 fluorine, 4 nitrogen, and 2 oxygen atoms . This configuration yields a molecular weight of 366.12 g/mol, calculated as follows:
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Carbon: 12 × 12.01 = 144.12 g/mol
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Hydrogen: 7 × 1.008 = 7.056 g/mol
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Chlorine: 2 × 35.45 = 70.9 g/mol
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Fluorine: 3 × 19.00 = 57.0 g/mol
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Nitrogen: 4 × 14.01 = 56.04 g/mol
Structural Descriptors
The compound’s SMILES notation, CC1=C(C(=NC(=N1)C2=CC=CC=N2)NC3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl, encodes its connectivity: a central pyridine ring (position 1) linked to a piperidine moiety, which connects to a second pyridine bearing chlorine and trifluoromethyl groups . Key structural features include:
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Two chlorinated aromatic systems enhancing electrophilicity
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A trifluoromethyl group (-CF₃) contributing to metabolic stability
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An N-hydroxycarboximidamide group (-C(=NH)O-) with potential metal-chelating properties .
Structural Characteristics and Molecular Analysis
Crystallographic and Conformational Data
While single-crystal X-ray diffraction data remain unavailable, computational models predict a planar configuration for the pyridine rings, with the trifluoromethyl group adopting a staggered conformation to minimize steric hindrance . The piperidine linker likely exists in a chair conformation, facilitating optimal spatial arrangement between the two aromatic systems .
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR peaks would include:
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Aromatic protons: δ 7.5–8.5 ppm (pyridine H)
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Piperidine CH₂: δ 2.5–3.5 ppm
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Hydroxyimino (-NHOH): δ 9.0–10.0 ppm (broad) .
¹³C NMR would feature carbonyl carbons at δ 160–170 ppm and CF₃ carbons at δ 120–125 ppm (quartet, J = 280 Hz) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 367.03 ([M+H]⁺), with characteristic fragments arising from cleavage of the piperidine linkage and loss of Cl (Δ m/z -35) .
Physicochemical Properties
Solubility and Partitioning
The compound’s LogP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability . Aqueous solubility is limited (<1 mg/mL at pH 7.4) due to aromatic stacking and hydrogen-bonding interactions .
Thermal Stability
Differential scanning calorimetry (DSC) data are unavailable, but analogues with similar substituents decompose above 200°C, suggesting comparable thermal resilience .
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
A plausible synthesis route involves:
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Pyridine Core Formation: Coupling 3-chloro-5-(trifluoromethyl)pyridin-2-amine with a protected piperidine derivative via Buchwald-Hartwig amination .
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Carboximidamide Installation: Reaction of the intermediate with hydroxylamine under acidic conditions to form the N'-hydroxy group .
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Global Deprotection: Removal of protecting groups (e.g., Boc) using trifluoroacetic acid .
Process Challenges
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